molecular formula C6H4ClF2NO2S B6605272 2-chloro-5-difluoromethanesulfonylpyridine CAS No. 2803846-04-8

2-chloro-5-difluoromethanesulfonylpyridine

Cat. No. B6605272
CAS RN: 2803846-04-8
M. Wt: 227.62 g/mol
InChI Key: KHPDGMOZXVGUMS-UHFFFAOYSA-N
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Description

2-Chloro-5-difluoromethanesulfonylpyridine, also known as 5-difluoromethanesulfonyl-2-chloropyridine (DFMCP), is an organic compound and a member of the pyridine family. It is a useful reagent in organic synthesis and has many applications in the field of chemistry. This article will discuss the synthesis of DFMCP, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

DFMCP has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DFMCP has been used in the synthesis of polymers, such as polyamides and polyesters.

Advantages and Limitations for Lab Experiments

DFMCP is a useful reagent for organic synthesis in the lab. It is relatively inexpensive and can be stored at room temperature. It is also stable in air and water. However, it is a strong acid and can cause skin irritation.

Future Directions

DFMCP has many potential future applications. It could be used in the synthesis of more complex molecules, such as polymers and pharmaceuticals. It could also be used as a catalyst for the synthesis of heterocyclic compounds. Additionally, further research could be done to better understand the biochemical and physiological effects of DFMCP and to develop methods to reduce its toxicity.

Synthesis Methods

DFMCP can be synthesized through a reaction between 2-chloropyridine and 2,2-difluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction yields a white solid with a melting point of 133-135 °C. The reaction is carried out in a polar solvent, such as dimethylformamide (DMF). The reaction is typically performed at room temperature and does not require any catalyst.

properties

IUPAC Name

2-chloro-5-(difluoromethylsulfonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-5-2-1-4(3-10-5)13(11,12)6(8)9/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDGMOZXVGUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-difluoromethanesulfonylpyridine

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